![molecular formula C9H14NO6P B14643938 Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate CAS No. 56547-76-3](/img/structure/B14643938.png)
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound with the molecular formula C11H14NO6P It is a derivative of furan, a heterocyclic organic compound, and contains a nitro group and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds via a nucleophilic addition of the phosphite to the aldehyde, followed by elimination of water to form the desired phosphonate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 5-amino-furan-2-ylmethyl phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: 5-nitrofuran-2-ylmethyl phosphonic acid.
Applications De Recherche Scientifique
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its nitrofuran moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or reagent in biochemical studies to investigate enzyme activities or metabolic pathways involving phosphonates.
Mécanisme D'action
The mechanism of action of diethyl [(5-nitrofuran-2-yl)methyl]phosphonate is primarily related to its nitrofuran component. Nitrofurans are known to undergo reduction within bacterial cells to form reactive intermediates that can damage DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and replication . The phosphonate group may also interact with specific enzymes or receptors, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofural: A topical antibacterial agent.
Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate: Shares structural similarities with other nitrofuran-based compounds but has a unique phosphonate ester group.
Uniqueness: this compound is unique due to the presence of both a nitrofuran moiety and a phosphonate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
56547-76-3 |
|---|---|
Formule moléculaire |
C9H14NO6P |
Poids moléculaire |
263.18 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C9H14NO6P/c1-3-14-17(13,15-4-2)7-8-5-6-9(16-8)10(11)12/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
GSIGPTAJHDXINA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=C(O1)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


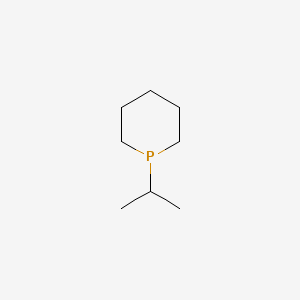
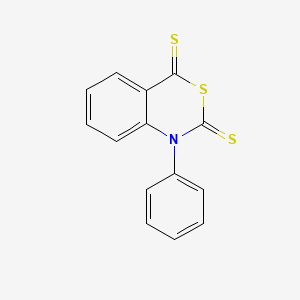


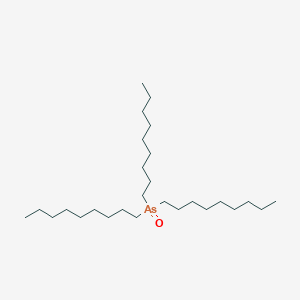
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)



![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
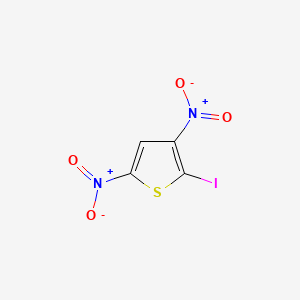
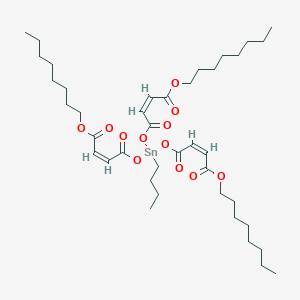
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
